6-Iodo-1-isopropyl-1H-indazole is a chemical compound with the molecular formula and a molecular weight of 244.03 g/mol. It is classified under the indazole family, which consists of a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.
6-Iodo-1-isopropyl-1H-indazole is classified as a halogenated indazole derivative. Halogenated compounds are known for their diverse biological activities, making them significant in drug discovery and development.
The synthesis of 6-iodo-1-isopropyl-1H-indazole typically involves the iodination of 1-isopropyl-1H-indazole, which can be achieved using potassium iodide in the presence of an acid catalyst. The following method outlines a common synthetic route:
A detailed synthesis example includes:
This method can yield significant quantities of 6-iodo-1-isopropyl-1H-indazole, often exceeding 80% yield under optimized conditions .
The compound's structural data includes:
6-Iodo-1-isopropyl-1H-indazole can participate in various chemical reactions typical of halogenated compounds, including:
For example, in nucleophilic substitution reactions, the iodine atom can be replaced by amines or alcohols under basic conditions, leading to the formation of new derivatives with varied biological activities .
The mechanism of action for compounds like 6-iodo-1-isopropyl-1H-indazole typically involves interaction with biological targets such as enzymes or receptors. The presence of the iodine atom may enhance lipophilicity, allowing better membrane permeability.
Research indicates that halogenated indazoles may exhibit significant activity against specific biological targets, potentially acting as inhibitors or modulators in various biochemical pathways .
6-Iodo-1-isopropyl-1H-indazole is characterized by:
The compound exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
6-Iodo-1-isopropyl-1H-indazole has several applications in scientific research:
Research continues into its potential therapeutic effects, particularly in oncology and neurology, where indazole derivatives have shown promise .
Halogenation of bioactive scaffolds remains a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. In indazole systems, iodine substitution confers distinct advantages:
Table 1: Comparative Impact of Halogen Substituents in Indazole-Based Therapeutics
Halogen | Bond Strength (kcal/mol) | Common Coupling Reactions | Target Affinity (ΔpIC₅₀ vs H) |
---|---|---|---|
Iodine | 55-65 | Suzuki, Heck, Sonogashira | +1.2 - +2.5 |
Bromine | 70-80 | Suzuki, Ullmann | +0.8 - +1.7 |
Chlorine | 80-95 | Buchwald-Hartwig | +0.3 - +1.0 |
Fluorine | 110-125 | SNAr, Deoxyfluorination | Variable (electron effects) |
Data aggregated from synthetic and pharmacological studies [6] [8].
Notably, halogenated indazoles demonstrate broad therapeutic relevance:
Indazole core optimization has progressed through three distinct epochs:
Table 2: Milestones in Indazole-Based Drug Development
Year | Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1993 | Nigellicine (natural) | Unsubstituted 1H-indazole | Antimicrobial lead |
2012 | Axitinib | N1-methyl, C3-amide | Renal cell carcinoma |
2016 | Entrectinib | N1-alkyl, C3-amine | TRK/ROS1 inhibition |
2020s | 6-Iodo-1-isopropyl-1H-indazole derivatives | Halogenated, branched N-alkyl | Kinase inhibitors, antiviral leads |
Representative evolution based on [6] [8] [10].
Contemporary research leverages 6-iodo-1-isopropyl-1H-indazole as a multifunctional building block. Its utility in generating kinase inhibitors is demonstrated in CSNK2A-targeting compounds, where the iodine atom enables late-stage diversification to improve selectivity over off-targets like PIM3 kinase [6].
The isopropyl group at N1 confers strategic advantages over linear alkyl or aromatic substituents:
Table 3: Influence of N1 Substituents on Indazole Properties
N1 Group | log P | Kinase Inhibition IC₅₀ (nM)* | Microsomal Stability (% remaining) |
---|---|---|---|
Methyl | 2.1 | 94 ± 11 | 42 ± 5 |
Ethyl | 2.8 | 68 ± 9 | 61 ± 7 |
Isopropyl | 3.4 | 12 ± 3 | 85 ± 4 |
Cyclopropyl | 3.1 | 52 ± 6 | 78 ± 6 |
Benzyl | 3.9 | 83 ± 8 | 29 ± 3 |
*Data for CSNK2A inhibition from [6]; stability in human liver microsomes (1h incubation) from .
The synergy between isopropyl and iodine substituents is particularly notable:
Current research exploits this scaffold in "selectivity-by-design" approaches, exemplified by pyrazine hybrids that inhibit CSNK2A with 30-fold selectivity over PIM3 kinase—a critical advancement for minimizing off-target toxicity in antiviral and anticancer applications [6]. The continued evolution of 6-iodo-1-isopropyl-1H-indazole derivatives underscores their centrality in modern medicinal chemistry campaigns aimed at challenging therapeutic targets.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7